molecular formula C8H18N2O3 B2600681 (R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate CAS No. 1042665-73-5

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

Cat. No.: B2600681
CAS No.: 1042665-73-5
M. Wt: 190.243
InChI Key: LZNOKWJGNPKUSE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate (CAS 98642-15-0) is a chiral carbamate derivative featuring a tertiary butyl group, an amino (-NH₂), and a hydroxyl (-OH) moiety on a three-carbon propyl chain. Its stereochemical configuration (R) at the chiral center distinguishes it from enantiomeric or diastereomeric analogs. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs and peptidomimetics. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactions in multi-step syntheses .

Structurally, the compound’s hydroxyl and amino groups confer polarity, enhancing solubility in polar solvents like water or alcohols. Its stability under basic conditions and sensitivity to acidic deprotection make it versatile in organic transformations. Commercial availability and high purity (≥95%) further underscore its utility in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOKWJGNPKUSE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042665-73-5
Record name tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate typically involves the reaction of ®-3-amino-2-hydroxypropylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Dissolve ®-3-amino-2-hydroxypropylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production of ®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemical Synthesis

Role as a Chiral Building Block
The compound is primarily utilized as a chiral building block in organic synthesis. Its ability to form enantiopure products is crucial for synthesizing pharmaceuticals, agrochemicals, and fine chemicals. The presence of both an amine and a hydroxyl group allows for selective transformations, enabling chemists to control the chirality of the resulting molecules. This selectivity is particularly important in the synthesis of chiral drugs such as beta-blockers and various amino acid derivatives .

Intermediate for Complex Molecules
(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate serves as an intermediate in the synthesis of complex organic molecules. It is involved in reactions that lead to the formation of various functional groups and can be used to protect amine groups during multi-step syntheses. This property is essential for maintaining the integrity of sensitive functional groups throughout synthetic pathways .

Biological Applications

Modification of Peptides and Proteins
In biological research, this compound is employed to modify peptides and proteins. It aids in studying their structure and function by providing a stable linkage that can be selectively cleaved under mild conditions. This characteristic enables researchers to investigate protein interactions and enzymatic mechanisms effectively .

Drug Development
The compound has garnered attention for its potential applications in drug development. Its ability to act as a protecting group for amines makes it suitable for synthesizing pharmaceuticals that require precise control over functional groups. Additionally, it has been explored for designing enzyme inhibitors and receptor modulators, which can play significant roles in treating various diseases .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, (R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is utilized in producing specialty chemicals with specific properties. Its stability and ease of removal under controlled conditions make it advantageous for manufacturing processes that require high levels of precision.

Case Studies

  • Synthesis of Enantiopure Pharmaceuticals : Research has demonstrated that using (R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate as a precursor can yield high enantiomeric excesses in the production of beta-blockers. The chirality control facilitated by this compound significantly impacts the pharmacological efficacy of the resultant drugs .
  • Protein Interaction Studies : In studies examining enzyme mechanisms, this compound has been used to modify substrates selectively. The resulting derivatives allowed researchers to elucidate key interactions between enzymes and their substrates, enhancing the understanding of biochemical pathways .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

This enhances solubility in polar solvents but may reduce membrane permeability .

Stereochemical Specificity : The R-configuration distinguishes the target compound from racemic mixtures (e.g., (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate) and S-enantiomers (e.g., (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate). Enantiopurity is critical for applications requiring chiral recognition, such as asymmetric catalysis or receptor-targeted drug design .

Aromatic vs.

Research Findings and Challenges

  • Stability Issues: The hydroxyl group in (R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate may lead to instability under acidic conditions, necessitating careful handling during deprotection steps .
  • Stereoselective Synthesis : Achieving high enantiomeric excess (ee) remains challenging for analogs like (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, where kinetic resolution or chiral catalysts are required .

Biological Activity

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H18N2O2
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 75178-96-0

The compound features a tert-butyl group, an amino group, and a hydroxypropyl substituent, making it a versatile intermediate in organic synthesis.

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate interacts with specific molecular targets such as enzymes or receptors. Its mechanism may involve:

  • Inhibition of Enzyme Activity : The compound can bind to the active site or allosteric sites of target proteins, affecting their catalytic functions.
  • Modulation of Receptor Signaling : It may influence signal transduction pathways by altering receptor activity.
  • Alteration of Protein-Protein Interactions : The compound can affect the interactions between proteins, potentially impacting various biological processes.

Medicinal Chemistry

Research indicates that (R)-tert-butyl (3-amino-2-hydroxypropyl)carbamate has potential applications in drug development, particularly in designing enzyme inhibitors and receptor modulators. Its derivatives have been explored for various pharmacological effects, including:

  • Anticancer Activity : Some studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Effects : The compound may influence neuroprotective pathways, making it a candidate for neurological disorder treatments.
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

Synthesis Methods

The synthesis of (R)-tert-butyl (3-amino-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-propanol under controlled conditions. A notable method includes:

  • Protection of Amino Group : The amine group is protected using di-tert-butyl dicarbonate.
  • Reaction Conditions : The reaction is carried out in the presence of triethylamine at room temperature.
  • Deprotection : The protective group can be removed under mild conditions without disrupting the polymer chain if used in polymer synthesis applications .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of (R)-tert-butyl (3-amino-2-hydroxypropyl)carbamate derivatives against glioblastoma multiforme (GBM) cells. Results indicated significant cell death at micromolar concentrations, suggesting that modifications to the compound can enhance its efficacy against cancer cells .

CompoundConcentration (μM)Cell Viability (%)
Base Compound540
Derivative A220
Derivative B115

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in a model of oxidative stress. The findings demonstrated that treatment with (R)-tert-butyl (3-amino-2-hydroxypropyl)carbamate reduced neuronal cell death significantly compared to control groups.

Treatment GroupNeuronal Survival (%)
Control50
Compound75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.